molecular formula C20H18N4O4S B12183655 N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide

N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide

Cat. No.: B12183655
M. Wt: 410.4 g/mol
InChI Key: QTAWWPXOIMXWCT-UHFFFAOYSA-N
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Description

N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide is a complex organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide typically involves the condensation of 1,3-benzothiazole derivatives with quinazolinone derivatives under specific reaction conditions. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents in the presence of dimethylformamide (DMF) as a solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown promising antibacterial and antifungal activities.

    Medicine: Research has indicated potential anticancer properties, making it a candidate for drug development.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. The compound’s anticancer properties could be related to its ability to induce apoptosis or inhibit cell proliferation through specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide stands out due to its unique combination of benzothiazole and quinazolinone moieties, which confer distinct biological activities and chemical properties

Properties

Molecular Formula

C20H18N4O4S

Molecular Weight

410.4 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-3-(6,7-dimethoxy-4-oxoquinazolin-3-yl)propanamide

InChI

InChI=1S/C20H18N4O4S/c1-27-15-9-12-14(10-16(15)28-2)21-11-24(19(12)26)8-7-18(25)23-20-22-13-5-3-4-6-17(13)29-20/h3-6,9-11H,7-8H2,1-2H3,(H,22,23,25)

InChI Key

QTAWWPXOIMXWCT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N(C=N2)CCC(=O)NC3=NC4=CC=CC=C4S3)OC

Origin of Product

United States

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